Carbofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 351 mg/L at 25 °C

In dichloromethane >200, isopropanol 20-50, toluene 10-20 (all in g/L, 20 °C)

Unstable in alkaline media. Stable in acidic and neutral media.

Highly soluble in N-methyl-2-pyrrolidone, dimethylformamide, dimethyl sulfoxide, acetone, acetonitrile, methylene chloride, cyclohexanone, benzene, xylene

150 g/kg acetone, 140 g/kg acetonitrile, 120 g/kg dichloromethane, 90 g/kg cyclohexanone, 40 g/kg benzene

0.32 mg/mL at 25 °C

Solubility in water, g/100ml at 25 °C: 0.07

(77 °F): 0.07%

Synonyms

Canonical SMILES

Insecticidal Properties

- Target Pests: Research has documented the efficacy of carbofuran against various insect pests. Studies have shown its effectiveness in controlling root-knot nematodes, a significant agricultural concern . Other research explores its use against insects in paddy fields, oil palm plantations, and vegetable crops .

Environmental Fate and Persistence

Environmental Impact

Scientific studies investigate the environmental persistence and breakdown of carbofuran. Research suggests that carbofuran degrades faster in tropical climates compared to temperate regions . This information is crucial for understanding its potential impact on soil and water quality.

Residue Analysis

Another area of research focuses on the detection and analysis of carbofuran residues in agricultural products. Studies develop methods to measure carbofuran concentration in crops like vegetables, helping to ensure food safety and compliance with maximum residue limits .

Health Concerns and Alternatives

Toxicity Studies

Due to its potential health risks, research has explored the toxicological effects of carbofuran. Studies investigate the link between carbofuran exposure and cancer in humans exposed through agricultural practices .

Safer Alternatives

With growing concerns about carbofuran's safety, scientific research is also directed towards finding safer and environmentally friendly alternatives for pest control. The focus is on developing effective insecticides with lower toxicity profiles.

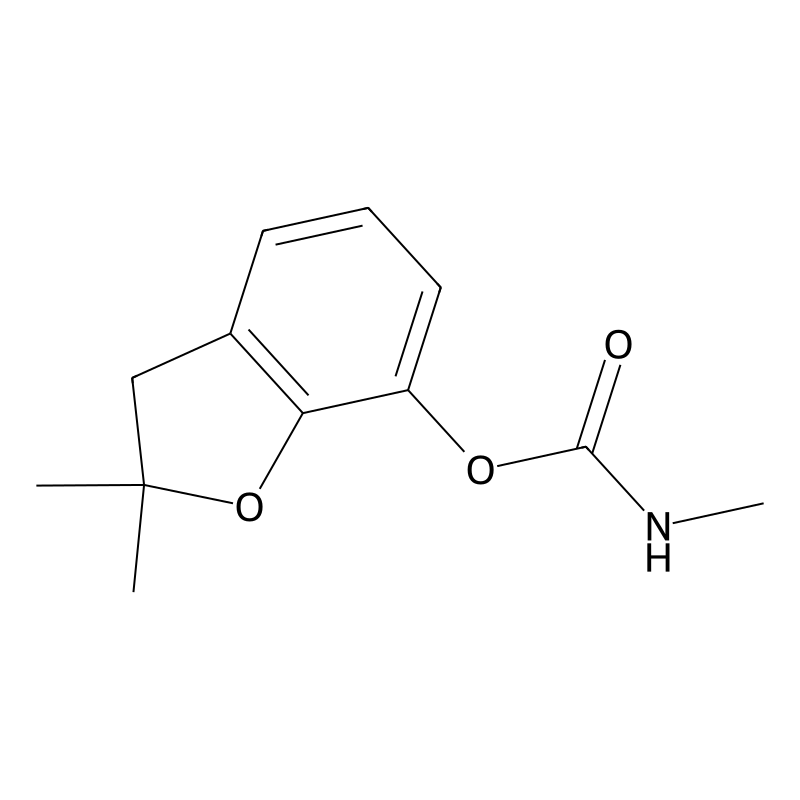

Carbofuran is a systemic insecticide belonging to the carbamate class of pesticides, characterized by its chemical structure as 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate. It appears as an odorless white crystalline solid and is primarily used to control a wide range of pests on various crops, including potatoes, corn, and soybeans. Its mode of action involves absorption by plants, allowing it to distribute throughout their tissues, making it effective against both foliar and soil pests .

Despite its effectiveness as a pesticide, carbofuran is classified as extremely hazardous due to its high toxicity levels. It poses significant health risks to humans and wildlife, with exposure potentially leading to severe cholinergic symptoms such as muscle twitching, respiratory distress, and even death .

Carbofuran is highly toxic to humans and wildlife. Exposure can occur through inhalation, ingestion, or skin contact []. Symptoms of poisoning include nausea, dizziness, headaches, muscle weakness, and respiratory problems. In severe cases, carbofuran exposure can be fatal.

Due to its high toxicity and potential for environmental contamination, carbofuran has been banned or severely restricted in many countries, including the United States.

Here are some additional points to consider:

Carbofuran undergoes hydrolysis in aqueous environments, particularly under alkaline conditions where it can decompose rapidly. The compound is stable under neutral or acidic conditions but reacts with strong bases and acids. It can also form toxic by-products when combusted, including nitrogen oxides .

The primary chemical reaction for synthesizing carbofuran involves the reaction of methyl isocyanate with 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. This reaction highlights the compound's classification as a carbamate ester .

Carbofuran exerts its biological effects primarily through the inhibition of acetylcholinesterase, an enzyme critical for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. Symptoms of acute exposure include increased salivation, lacrimation (tearing), muscle twitching, and respiratory failure .

The compound is particularly toxic to birds; even a single grain can be lethal. Its systemic nature allows it to affect various organisms that ingest treated plants or contaminated water sources .

The synthesis of carbofuran typically involves two main steps:

- Preparation of Methyl Isocyanate: Methyl isocyanate is synthesized from methylamine and phosgene.

- Reaction with Hydroxybenzofuran: Methyl isocyanate is then reacted with 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran under controlled conditions to yield carbofuran.

This method ensures that the final product maintains its desired insecticidal properties while minimizing the formation of unwanted by-products .

Carbofuran is primarily utilized as an insecticide and nematicide in agricultural settings. Its applications include:

- Field Crops: Effective against a variety of pests on crops like corn, potatoes, and soybeans.

- Systemic Action: Absorbed by plants and distributed throughout their tissues for comprehensive pest control.

- Granular and Liquid Formulations: Available in various formulations to suit different application methods .

Due to its high toxicity and potential environmental impact, carbofuran usage is restricted in many countries.

Research has shown that carbofuran interacts with other chemicals affecting cholinesterase levels in the body. Co-exposure to other organophosphates or carbamates can exacerbate its toxic effects due to cumulative inhibition of cholinesterase activity. This interaction raises concerns regarding occupational exposure among agricultural workers who may handle multiple pesticides simultaneously .

Studies also indicate that carbofuran may disrupt melatonin signaling pathways due to its structural similarity to melatonin itself. This disruption could potentially affect circadian rhythms and metabolic processes in exposed organisms .

Carbofuran shares similarities with other carbamate pesticides but exhibits unique characteristics that distinguish it from them. Below are some comparable compounds:

| Compound Name | Chemical Structure | Toxicity Level | Unique Features |

|---|---|---|---|

| Aldicarb | N-(methylcarbamoyl)thio-1-naphthyl-N-methylcarbamate | Extremely high | Highly toxic; often used for nematode control |

| Methomyl | (S)-N-methylcarbamate | High | Primarily used for controlling insects on vegetables |

| Propoxur | 2-isopropoxyphenyl N-methylcarbamate | Moderate | Used in household pest control |

Carbofuran's acute toxicity levels are among the highest in its class, making it particularly hazardous compared to others like methomyl or propoxur. Its systemic action allows for effective pest management but raises significant environmental and health concerns due to its potential for bioaccumulation and toxicity in non-target species .

Industrial Synthesis Pathways

Alkylation of 1,2-Cyclohexanedione

The industrial synthesis of carbofuran employs a novel two-step process that begins with the alkylation of 1,2-cyclohexanedione, offering significant advantages over traditional synthetic routes [1]. This process utilizes 1,2-cyclohexanedione as the starting material, which is O-alkylated with beta-methallyl chloride under base catalysis or with beta-methallyl alcohol under acid catalysis [1] [2]. The alkylation reaction produces 2-beta-methallyloxy-2-cyclohexen-1-one, which represents a novel intermediate compound in carbofuran synthesis [1] [2].

The base-catalyzed pathway involves the treatment of 1,2-cyclohexanedione with beta-methallyl chloride in the presence of suitable bases, while the acid-catalyzed route employs beta-methallyl alcohol with acid catalysts [1]. This alkylation step is crucial as it introduces the necessary structural framework required for subsequent cyclization and aromatization processes. The reaction conditions can be optimized to achieve yields ranging from 85-95%, making this approach economically viable for large-scale production [1] [3].

The process advantages include the utilization of relatively inexpensive starting materials, avoidance of hazardous intermediates, and implementation of simple chemistry compared to alternative synthetic routes [1]. The traditional carbofuran synthesis methods involved expensive and difficult preparation steps, including the sequential conversion of o-nitrophenol through multiple intermediates, which made the alkylation approach particularly attractive for industrial applications [1].

Claisen Rearrangement Mechanisms

The Claisen rearrangement constitutes the second critical step in the carbofuran synthesis pathway, converting the alkylated intermediate into the desired benzofuran structure [1] [4]. This [1] [1]-sigmatropic rearrangement transforms the 2-beta-methallyloxy-2-cyclohexen-1-one intermediate through a concerted mechanism involving a highly ordered cyclic transition state [4] [5].

The rearrangement process can proceed through multiple pathways depending on reaction conditions [1]. The diosphenol intermediate can undergo direct aromatization and cyclization, or alternatively, it can first cyclize to form a dihydrofuran derivative followed by subsequent aromatization [1]. The reaction mechanism is intramolecular and proceeds under thermodynamic control, with the transformation being irreversible due to the higher thermodynamic stability of the resulting carbonyl compounds [5].

Solvent effects play a significant role in the Claisen rearrangement kinetics, with polar solvents and hydrogen-bonding solvents providing substantial rate enhancements [4]. Ethanol-water solvent mixtures demonstrate rate constants approximately 10-fold higher than sulfolane, while trivalent organoaluminium reagents such as trimethylaluminium can further accelerate the reaction [4]. The rearrangement typically requires elevated temperatures and can be performed with or without catalytic assistance [1] [6].

Temperature optimization is crucial for achieving efficient rearrangement, as the process involves breaking and forming multiple bonds simultaneously [1] [5]. The reaction can be conducted under both catalytic and non-catalytic conditions, with catalytic variants often providing better control over selectivity and reaction rates [1] [6].

Catalytic Aromatization Processes

The final aromatization step converts the rearranged intermediate to 7-benzofuranol, which is subsequently converted to carbofuran through carbamoylation [1] [6]. The aromatization process requires specific catalytic systems, with palladium supported on various substrates and sulfur being commonly employed catalysts [1]. These catalysts facilitate the dehydrogenation and cyclization reactions necessary to form the aromatic benzofuran ring system.

The catalytic aromatization typically occurs at elevated temperatures, with the exact conditions depending on the specific catalyst system employed [1] [6]. Palladium-based catalysts are particularly effective due to their ability to promote dehydrogenation reactions while maintaining selectivity for the desired benzofuran product [1]. Sulfur-based catalysts offer an alternative approach, often requiring different temperature and pressure conditions but providing comparable yields [1].

The aromatization process is designed to minimize side reactions and maximize the formation of the desired 7-benzofuranol intermediate [1] [6]. The reaction conditions must be carefully controlled to prevent over-oxidation or unwanted rearrangements that could reduce overall yield. Modern industrial processes achieve aromatization yields of 80-90%, making this step highly efficient within the overall synthetic sequence [1] [3].

The final carbamoylation step involves the reaction of 7-benzofuranol with methyl isocyanate in the presence of tertiary amine catalysts such as triethylamine [1] [7]. This reaction is typically conducted in non-polar solvents like benzene or toluene, achieving yields of 98-99% under optimized conditions [7]. The high efficiency of this final step contributes significantly to the overall economic viability of the synthetic process.

Table 1: Industrial Synthesis Pathways of Carbofuran

| Synthesis Method | Starting Material | Key Reagent | Reaction Conditions | Yield Range (%) |

|---|---|---|---|---|

| Alkylation of 1,2-Cyclohexanedione | 1,2-Cyclohexanedione | β-methallyl chloride/alcohol | Base/acid catalysis | 85-95 |

| Catalytic Aromatization | 2-β-methallyloxy-2-cyclohexen-1-one | Palladium/Sulfur catalyst | High temperature | 80-90 |

| Direct Carbamoylation | 7-Benzofuranol | Methyl isocyanate | Tertiary amine catalyst | 98-99 |

Physicochemical Properties

Solubility and Partition Coefficients

Carbofuran exhibits moderate water solubility with a measured value of 700 mg/L at 25°C, classifying it as moderately soluble in aqueous media [8] [9] [10]. This solubility characteristic significantly influences its environmental fate and bioavailability. The compound demonstrates varied solubility in organic solvents, with higher solubility observed in polar aprotic solvents compared to non-polar systems [9].

The octanol-water partition coefficient (log Kow) of carbofuran is 2.32, indicating moderate lipophilicity [8] [11]. This partition coefficient value suggests that carbofuran has a moderate tendency to accumulate in lipid-rich environments while maintaining sufficient water solubility for transport in aqueous systems [8] [12]. The log Kow value is particularly important for predicting bioconcentration potential and environmental partitioning behavior.

Organic solvent solubilities vary considerably, with carbofuran showing 30% solubility in N-methyl-2-pyrrolidone, 25% in dimethyl sulfoxide, 15% in acetone, 14% in acetonitrile, 12% in methylene chloride, 9% in cyclohexanone, and 4% in benzene [9]. These differential solubilities reflect the compound's polar character due to the carbamate functional group combined with the lipophilic benzofuran ring system.

The soil sorption coefficient (Koc) demonstrates significant variability depending on soil composition, with reported values ranging from 14 to 160 [8]. This wide range indicates that carbofuran mobility in soil systems is highly dependent on organic matter content and mineral composition [11]. The mean Koc value of 29.4 suggests significant mobility in many soil types, which has been experimentally confirmed through detection in groundwater beneath sandy soils [8].

Table 2: Key Physicochemical Properties of Carbofuran

| Property | Value | Unit | Reference Conditions |

|---|---|---|---|

| Molecular Weight | 221.3 | g/mol | Standard |

| Melting Point | 153-154 | °C | Atmospheric pressure |

| Water Solubility (25°C) | 700 | mg/L | Pure water |

| Log Kow | 2.32 | - | n-octanol/water |

| Vapor Pressure (26.1°C) | 3.4×10⁻⁶ | mm Hg | Standard |

| Density (20°C) | 1.18 | g/cm³ | Standard |

Thermal Stability and Degradation Kinetics

Carbofuran demonstrates good thermal stability under normal storage conditions, with a well-defined melting point range of 153-154°C [8] [9] [13]. The compound remains stable under neutral and acidic conditions but shows decreased stability in alkaline media, which directly impacts its degradation kinetics [13]. This pH-dependent stability behavior is crucial for understanding processing conditions and environmental fate.

Thermal degradation kinetics have been extensively studied using various analytical approaches, including ozonation experiments that provide insight into activation energies and rate constants [14]. The activation energy for catalytic ozonation degradation is 11.31 kcal/mol, while non-catalytic ozonation shows a slightly higher activation energy of 11.91 kcal/mol [14]. These relatively low activation energies indicate that carbofuran degradation can occur readily under moderately elevated temperatures.

Rate constants for thermal degradation vary significantly with temperature and catalytic conditions [14]. At 30°C, the rate constant for catalytic ozonation is 14.99×10⁻² min⁻¹, compared to 12.56×10⁻² min⁻¹ for non-catalytic conditions [14]. The enhanced degradation rate in the presence of activated carbon catalyst, while modest, demonstrates the potential for catalytic enhancement of degradation processes.

Temperature effects on degradation are substantial, with reported increases of approximately 35% in degradation rate for each degree Celsius increase at ambient temperatures [8] [15]. This temperature dependence is particularly important for environmental fate modeling and storage condition optimization. In controlled studies, complete degradation has been achieved within 9-15 hours at elevated temperatures, depending on concentration and catalytic conditions [16].

Biodegradation kinetics show considerable variation depending on microbial populations and environmental conditions [16]. Immobilized bacterial systems demonstrate enhanced degradation rates compared to free cell systems, with complete degradation achieved in shorter timeframes [16]. The degradation mechanism involves multiple pathways, including hydrolysis, photolysis, and biological transformation, with the relative importance of each pathway dependent on specific environmental conditions.

Table 4: Thermal Stability and Degradation Kinetic Parameters

| Parameter | Value | Unit | Method |

|---|---|---|---|

| Activation Energy (Catalytic Ozonation) | 11.31 | kcal/mol | Ozonation |

| Activation Energy (Non-catalytic Ozonation) | 11.91 | kcal/mol | Ozonation |

| Rate Constant (30°C, Catalytic) | 14.99×10⁻² | min⁻¹ | Ozonation |

| Rate Constant (30°C, Non-catalytic) | 12.56×10⁻² | min⁻¹ | Ozonation |

| Thermal Stability Range | 153-154 | °C | Melting point |

Hydrolytic and Photolytic Behavior

Hydrolytic degradation of carbofuran is strongly pH-dependent, with dramatically accelerated rates under alkaline conditions [8] [17] [15]. The hydrolysis half-lives at 25°C demonstrate this pH dependence clearly: 690 weeks at pH 6.0, 8.2 weeks at pH 7.0, 1.0 week at pH 8.0, and as short as 0.2 days at pH 9.5 [8]. This base-catalyzed hydrolysis mechanism makes carbofuran particularly vulnerable to degradation in alkaline environments.

The hydrolysis mechanism involves nucleophilic attack on the carbamate linkage, leading to cleavage and formation of carbofuran-phenol and carbamic acid derivatives [17] [18]. This process is significantly enhanced by hydroxide ion concentration, explaining the dramatic rate increases observed at higher pH values [8] [15]. Temperature also substantially affects hydrolysis rates, with each degree Celsius increase resulting in approximately 35% faster degradation [8] [15].

Photolytic behavior encompasses both direct photolysis and sensitized photodegradation processes [19] [17] [20]. Direct photolysis under sunlight exposure results in degradation rates of 0.04 day⁻¹, significantly faster than dark conditions which show rates of only 0.0186 day⁻¹ [17]. This difference highlights the importance of light exposure in carbofuran environmental fate.

The photodegradation mechanism involves initial homolytic cleavage of the phenoxy bond in the carbamate moiety, as demonstrated by density functional theory calculations and laser flash photolysis experiments [20]. Under 266 nm laser irradiation, carbofuran undergoes rapid photodegradation through formation of phenoxyl radicals, leading to various oxidation products including quinone derivatives [20]. The atmospheric photolysis half-life is approximately 7.8 hours due to reaction with photochemically produced hydroxyl radicals [8].

Natural water systems show varied photodegradation rates depending on dissolved organic matter content and pH conditions [17] [18]. In natural pond water at pH 8.5, carbofuran persistence ranges from 10-21 hours, indicating combined effects of photolysis and hydrolysis [15]. The presence of humic acids and other dissolved organic compounds can either enhance photodegradation through sensitization or inhibit it through light screening effects [18].

Photodegradation products include carbofuran-phenol and 3-ketocarbofuran as primary metabolites, with concentrations typically ranging from 0.03 to 0.23 ppm in natural water systems [17] [18]. These metabolites are considered emerging pollutants due to their potential environmental persistence and biological activity [17]. The formation and subsequent breakdown of these intermediates follows complex kinetic patterns that depend on light intensity, pH, and dissolved organic matter content.

Table 3: Hydrolytic Degradation Half-lives of Carbofuran at Different pH Values

| pH | Half-life (25°C) | Unit | Degradation Rate |

|---|---|---|---|

| 6.0 | 690 | weeks | Very slow |

| 7.0 | 8.2 | weeks | Moderate |

| 8.0 | 1.0 | weeks | Fast |

| 9.5 | 0.2 | days | Very fast |

Table 5: Photolytic Behavior and Degradation Rates of Carbofuran

| Condition | Degradation Rate | Unit | Primary Mechanism |

|---|---|---|---|

| Sunlight exposure | 0.04 | day⁻¹ | Photolysis + Hydrolysis |

| Dark conditions | 0.0186 | day⁻¹ | Hydrolysis only |

| Atmospheric photolysis | 7.8 | hours (half-life) | OH radical reaction |

| Direct photolysis (266 nm) | Complete in hours | hours | Homolytic C-O cleavage |

| Natural pond water (pH 8.5) | 10-21 | hours (persistence) | Combined processes |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography represents the cornerstone analytical technique for carbofuran quantification, offering robust separation and detection capabilities across diverse matrices. The development of reversed-phase HPLC methods has been extensively documented, with multiple validated approaches demonstrating exceptional analytical performance [1] [2] [3].

The most comprehensive HPLC method developed by Kumar and Naidu employs a mobile phase consisting of acetonitrile and potassium dihydrogen orthophosphate in a 60:40 (v/v) ratio, with pH adjustment to 5.8 [1]. This method utilizes a C18 column (250 mm × 4.6 mm, 5 µm particle size) maintained at 30°C, with ultraviolet detection at 282 nm. The optimized flow rate of 1.0 mL/min and injection volume of 20 µL provide sharp peak resolution with carbofuran eluting at 4.052 minutes. The method demonstrates exceptional linearity across the concentration range of 7.5-75 µg with a correlation coefficient of 0.999, establishing the linear regression equation as y = 131065x + 16835 [1].

Alternative HPLC configurations have been developed for specific analytical requirements. The Thermo Scientific method employs a µBondapak C18 column (4.0 × 125 mm, 5 µm) with a mobile phase of acetonitrile and water (25:75 v/v) at a flow rate of 0.8 mL/min [4]. Detection is performed at 205 nm with an injection volume of 10 µL, achieving complete analysis within 5 minutes. This approach demonstrates superior sensitivity with a method detection limit of 0.062 µg/L and excellent linearity (r ≥ 0.999) across the range of 0.5-100 µg/L [4].

The Chinese water analysis method utilizes Supelcosil C18 column (150 mm × 4.6 mm, 5 µm) with methanol-water mobile phase (40:60 v/v) at 1.2 mL/min flow rate and detection at 210 nm [5]. This configuration achieves a correlation coefficient of 0.9996 with the linear regression equation y = 193000x - 5040, demonstrating detection limits of 0.3 µg/L and recovery rates between 86.5-93.3% [5].

Method validation parameters across these HPLC approaches demonstrate consistent analytical excellence. Precision values, expressed as relative standard deviation, range from 0.70% to 3.0%, while accuracy assessments show recovery rates between 86.5% and 99.21% [1] [4] [5]. The limit of detection varies from 0.3 µg/L to 7.18 µg/L depending on the specific method configuration and matrix complexity [1] [5].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry represents the most advanced and sensitive analytical platform for carbofuran determination, providing unparalleled selectivity through multiple reaction monitoring and exceptional sensitivity for trace-level analysis [2] [6] [7].

The California Department of Pesticide Regulation method exemplifies state-of-the-art LC-MS/MS analysis, utilizing an Ace Excel 2 C18-AR column (2.1 × 100 mm, 2.0 µm) maintained at 40°C [7]. The mobile phase system consists of aqueous solution (Mobile Phase A) containing water, methanol, ammonium formate, and formic acid, paired with organic solution (Mobile Phase B) comprising methanol, water, ammonium formate, and formic acid. The gradient elution program operates at 0.4 mL/min flow rate with an injection volume of 3.0 µL, achieving carbofuran elution at 9.40 minutes [7].

Mass spectrometric detection employs electrospray ionization in positive mode using an ABSciex QTRAP 6500 instrument. The source operates at 350°C with ion spray voltage of 4500 V, curtain gas at 30, and ion source gases at 50. Multiple reaction monitoring utilizes the precursor ion at m/z 222.0, with quantitation transition to product ion m/z 123.1 (collision energy 29 eV) and qualifier transition to product ion m/z 165.1 (collision energy 17 eV) [7]. The de-clustering potential is set at 41 V with entrance potential at 10 V and exit potentials optimized for each transition.

The LC-MS/MS method demonstrates exceptional sensitivity with a method detection limit of 0.00393 µg/L and reporting limit of 0.020 µg/L [7]. Calibration curves maintain linearity from 0.00125 to 0.25 µg/mL with correlation coefficients ≥ 0.995. The scheduled multiple reaction monitoring approach employs a 60-second detection window with 1.0-second target scan time, optimizing sensitivity while maintaining chromatographic resolution [7].

Forensic applications of LC-MS/MS have been extensively validated for carbofuran determination in biological matrices. The method developed for blood analysis demonstrates linearity from 0.10 to 5.0 µg/mL with detection limits of 0.020 µg/mL for both carbofuran and its metabolite 3-hydroxycarbofuran [6]. Recovery rates range from 90% to 102% with excellent stability characteristics at room temperature and in autosampler conditions [6].

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed for biological tissue analysis, particularly in veterinary applications. These methods achieve exceptional sensitivity with linearity ranges of 2-2000 ng/g and limit of quantification at 2 ng/g [8]. Precision values demonstrate intra-day relative standard deviation below 14% and inter-day precision below 13%, with accuracy ranging from 91.8% to 108.9% [8].

Sample Preparation Protocols

QuEChERS-Based Extraction and Cleanup

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methodology has emerged as the predominant sample preparation technique for carbofuran analysis in complex matrices, particularly fruits and vegetables [9] [10] [11]. This approach revolutionizes traditional extraction procedures by combining simplicity with exceptional analytical performance.

The European standard EN 15662 QuEChERS method represents the most widely implemented protocol for carbofuran sum determination [11]. The procedure begins with 10 g of homogenized sample to which 10 mL of acetonitrile is added along with internal standard (typically 100 µL of appropriately concentrated carbofuran-D3 solution). Mechanical shaking for 15 minutes ensures complete extraction, followed by the addition of extraction salts comprising 4 g magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate [11].

The citrate buffering system maintains optimal pH conditions for carbofuran stability while facilitating efficient extraction of the analyte and related compounds. Following salt addition, samples undergo vigorous shaking for 1 minute and centrifugation to achieve phase separation. The resulting acetonitrile extract requires minimal cleanup for most fruit and vegetable matrices, although dispersive solid-phase extraction using primary secondary amine, C18, or graphitized carbon black sorbents may be employed for challenging matrices [11].

The AOAC 2007.01 QuEChERS variant utilizes acetate buffering at higher concentration for enhanced buffering capacity [12]. This modification accommodates pH-sensitive compounds and matrices requiring greater buffering strength. The extraction procedure employs similar solvent and sample ratios but substitutes sodium acetate and acetic acid for the citrate buffer system [12].

Method validation demonstrates exceptional performance characteristics for QuEChERS-based carbofuran extraction. Recovery rates range from 74.29% to 100.1% for carbofuran and 64.72% to 100.61% for 3-hydroxycarbofuran across diverse matrices [13]. The method exhibits no significant matrix effects or interfering peaks, ensuring reliable quantification [13]. Comparative studies with traditional extraction methods demonstrate superior performance, with QuEChERS achieving higher recoveries and lower detection limits than Soxhlet extraction or traditional solid-liquid extraction for most pesticides [14].

Acidic Hydrolysis of Pro-Pesticides

The determination of carbofuran sum requires specialized sample preparation protocols to address the analytical challenges posed by pro-pesticides carbosulfan, benfuracarb, and furathiocarb, which degrade to carbofuran during analysis and food processing [15] [11]. Acidic hydrolysis techniques have been developed to achieve quantitative conversion of these compounds to carbofuran, enabling accurate sum determination.

The European Union Reference Laboratory protocol employs direct acidic conversion within QuEChERS extracts [15] [11]. Following standard QuEChERS extraction, 1 mL of raw extract is transferred to vials and acidified with 10 µL of 5N sulfuric acid. The samples undergo thermal treatment at 80°C for 3 hours, achieving nearly quantitative transformation of benfuracarb, carbosulfan, and furathiocarb to carbofuran [15] [11].

Conversion efficiency studies demonstrate excellent performance across the pro-pesticide series. After 2 hours at 80°C, conversion rates achieve 104% for benfuracarb, 96% for carbosulfan, and 92% for furathiocarb [15]. Extended reaction times to 4 and 6 hours maintain conversion rates of 103-104% for benfuracarb, 96-102% for carbosulfan, and 95% for furathiocarb, with no significant degradation of the resulting carbofuran [15].

The acidic hydrolysis conditions demonstrate selectivity for the target pro-pesticides while maintaining carbofuran stability. Carbofuran phenol formation occurs at negligible levels, ensuring accurate quantification of the parent compound [15]. The method accommodates internal standard selection challenges, as chlorpyrifos-D10 degrades under hydrolysis conditions, necessitating the use of carbofuran-D3 as the preferred internal standard [15].

Stability studies in QuEChERS extracts reveal matrix-dependent degradation patterns for the pro-pesticides [15]. Carbosulfan and benfuracarb demonstrate rapid degradation in acidic extracts with concurrent carbofuran formation, while furathiocarb exhibits greater stability under both acidic and alkaline conditions at room temperature [15]. These findings support the controlled acidic hydrolysis approach for reliable sum determination.

Metabolite Identification Strategies

Molecular Networking Approaches

Molecular networking has emerged as a powerful computational approach for carbofuran metabolite identification, enabling comprehensive mapping of transformation products through mass spectrometry data analysis [16]. This technique facilitates visualization of chemical relationships between parent compounds and their metabolites based on spectral similarity, revolutionizing metabolite discovery in complex biological matrices.

The application of molecular networking to carbofuran poisoning cases has demonstrated exceptional capability for metabolite detection and structural elucidation [16]. In forensic investigations involving carbofuran self-poisoning, molecular networking enabled the identification of previously undetected metabolites including 7-phenol-carbofuran and 3-hydroxycarbofuran glucuronide in bile and urine samples [16]. The approach successfully detected and interpreted carbofuran metabolite ammonium adducts, providing crucial structural confirmation for identification annotations [16].

The Global Natural Products Social Molecular Networking platform provides comprehensive spectral databases and computational tools for carbofuran metabolite analysis [17]. This resource facilitates comparison of experimental mass spectra with reference compounds and enables identification of transformation products through spectral clustering algorithms. The platform's extensive database coverage supports both environmental and biological metabolite identification studies.

Molecular networking applications extend beyond forensic analysis to encompass environmental fate studies and microbial transformation research [18]. In carbofuran biodegradation studies using Chryseobacterium species, molecular networking approaches revealed extracellular transformation to 3-hydroxycarbofuran as the primary metabolite pathway [18]. The technique successfully mapped intracellular metabolomic changes, identifying effects on aminobenzoate degradation, ubiquinone biosynthesis, and aromatic compound metabolism pathways [18].

Isotopic Labeling Studies

Isotopic labeling represents a fundamental approach for carbofuran metabolite identification and pathway elucidation, utilizing stable isotope-labeled analogs to track transformation processes and distinguish metabolites from endogenous compounds [19] [20]. The development of carbofuran-13C6 as an isotopically labeled reference standard has revolutionized analytical capabilities for metabolic studies.

Carbofuran-13C6 maintains identical chemical and biological properties to the parent compound while providing unique mass signatures distinguishable through mass spectrometry [19]. The compound features substitution of six carbon atoms with their carbon-13 isotopes, creating a 6-dalton mass shift that enables clear differentiation from unlabeled carbofuran while preserving metabolic behavior [19]. This isotopic labeling strategy proves particularly valuable for internal standard applications in isotope dilution mass spectrometry.

The application of carbofuran-13C6 in validated analytical methods demonstrates exceptional performance characteristics [19]. Isotope dilution liquid chromatography-tandem mass spectrometry methods achieve repeatability and reproducibility parameters of approximately 2%, with measured values showing excellent agreement with fortified concentrations within analytical uncertainties [19]. The technique successfully addresses matrix effects and provides accurate quantification in complex vegetable matrices.

Tandem mass spectrometry applications for stable isotope labeling measurements have shown significant advantages over traditional mass spectrometry and nuclear magnetic resonance-based methods [20]. The enhanced sensitivity and selectivity of tandem mass spectrometry enable precise tracking of isotopic incorporation in metabolic flux studies, providing superior data quality for 13C-metabolic flux analysis applications [20].

Purity

Physical Description

Odorless, white or grayish, crystalline solid. [insecticide] [Note: May be dissolved in a liquid carrier.]; [NIOSH]

Solid

COLOURLESS CRYSTALS.

Odorless, white or grayish, crystalline solid.

Odorless, white or grayish, crystalline solid. [insecticide] [Note: May be dissolved in a liquid carrier.]

Color/Form

White or grayish, crystalline solid [Note: May be dissolved in a liquid carrier].

Colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

1.180 g/cu cm

1.2 g/cm³

1.18

LogP

log Kow = 2.32

2.32

Odor

Slightly phenolic.

Decomposition

Decomposes at 150 °C

150 °C

Appearance

Melting Point

153.2 °C

Melting point = 153-154 °C (pure); 150-152 °C (technical)

150 - 152 °C

153 °C

304 °F

Storage

UNII

GHS Hazard Statements

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Vapor Pressure

0.00000054 [mmHg]

0.072 mPa /5.4X10-7 mm Hg/ at 25 °C

Vapor pressure, Pa at 33 °C: 0.0027

(77 °F): 0.000003 mmHg

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

EXCRETION OF (14)C CARBOFURAN ... AND ITS (14)C ALFALFA RESIDUES HAVE BEEN STUDIED IN DAIRY COW. ABOUT 3% WAS EXCRETED IN MILK IN 4 DAYS, MAINLY IN 48 HR.

In rats, 87% of the radioactivity from carbonyl (14)C labelled carbofuran (peroral) is eliminated within 48 hours, 45% as CO2 in expired air, 38% in urine and 4% in feces. When ring-labelled carbofuran is fed to cows and rats, nearly all of the (14)C is eliminated in urine (92% in 32 hours), none is exhaled and less than 3% is found in feces. In milk cows, less than 3% is found in milk following per oral and fistula administration.

Metabolism Metabolites

Male swiss mice were administered orally a soln of labeled furadan in propylene glycol. Urine was collected and chromatographed. In addition to (14)C-carbon dioxide, 3-hydroxy furadan (major component) and 3-keto furadan were identified. After acid hydrolysis of the aqueous portion of ether extracted urine, the 3-keto-furadan phenol, furadan phenol, 3-hydroxy furadan & 2 unidentified compounds were found.

In ... studies with laboratory rats, after oral admin of labeled furadan in tween 20, metabolites were identified. Analyses also indicated the presence of conjugates & 3 unidentified compounds. Found & identified were: 3-hydroxy-N-hydroxymethyl furadan & its conjugate; N-hydroxymethyl furadan; 3-hydroxy furadan & its conjugate; 3-keto furadan; 3-hydroxy furadan phenol as a conjugate; 3-keto furadan phenol & its conjugate; & furadan phenol & its conjugate.

When exposed to furadan, the dairy cow excreted 12, 1.0, & 2.6% of the carbonyl-(14)C label in urine, feces, & milk, respectively. Ring-(14)C was excreted to the extent of 83, 2.9, & 0.5%, respectively. In the urine 7 metabolites were identified: 3-hydroxy furadan (5%); 2,3-dihydro-2,2-dimethyl-7-benzofuranyl sulfate (38%) & glucuronide (7%); 2,3-dihydro-2,2-dimethyl-3-oxo-7-benzofuranyl sulfate (9%) & glucuronide (1%); 2,3-dihydro-2,2-dimethyl-3-hydroxy-7-benzofuranyl sulfate (3%) & glucuronide (12.5%).

For more Metabolism/Metabolites (Complete) data for CARBOFURAN (18 total), please visit the HSDB record page.

Carbofuran has known human metabolites that include e-hydroxy-carbofuran.

Carbofuran is a known human metabolite of Carbosulfan.

The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Ibotenic_acid

Biological Half Life

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Nematicides, Transformation products, Acaricides, Insecticides

INSECTICIDES

Methods of Manufacturing

Carbofuran can also be obtained from 7-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran in diethyl ether in the presence of methyl isocyanate and triethylamine at room temperature.

Carbofuran is prepared by the Claisen rearrangement and cyclization of 2-methallyloxy-1-nitrobenzene to 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran. Reduction of the nitro compound gives the corresponding aniline, which is diazotized and concentrated by boiling to form the phenol. Reaction with methyl isocyanate gives carbofuran.

Preparation and use as insecticide: Netherlands patent 6407316 (1964 to Bayer), ... Netherlands patent 6500340; W. G. Scharpf, United States of America patent 3474170; United States of America patent 3474171 (1965, 1969, 1969 all to FMC); E. F. Orwoll, United States of America patent 3356690 (1967 to FMC).

General Manufacturing Information

Restricted use pesticide ... all uses of carbofuran are ineligible for reregistration

The WHO Recommended Classification of Pesticides by Hazard identifies carbofuran (technical grade) as Class IB: highly hazardous; Main Use: insecticide.

Types and methods of applications: Aerial and ground application as a granular or spray.

/Carbofuran/ is toxic to the carrot weevil, Listronotus oregonensis, by direct contact (0.1% w/v technical insecticide solution yielded 84% mortality).

For more General Manufacturing Information (Complete) data for CARBOFURAN (11 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: NIOSH 5601, Issue 1; Procedure: high performance liquid chromatography with ultraviolet detector; Analyte: carbofuran; Matrix: air; Detection Limit: 0.6 ug/sample.

Method: ASTM D5315; Procedure: high performance liquid chromatography with post-column derivatization; Analyte: carbofuran; Matrix: ground water and finished drinking water; Detection Limit: 1.5 ug/L.

Method: EPA-OGWDW/TSC 531.2; Procedure: high performance liquid chromatography with postcolumn derivitization; Analyte: carbofuran; Matrix: finished drinking waters; Detection Limit: 0.043 ug/L.

For more Analytic Laboratory Methods (Complete) data for CARBOFURAN (17 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Interactions

... /In male Sprague-Dawley rats/ pretreatment with memantine alone or in combination with atropine significantly protected carboxylesterase activity from inhibition caused by carbofuran. A single sc dose of memantine HCl (18 mg/kg) and atropine sulfate (16 mg/kg) 60 and 15 min, respectively, prior to carbofuran admin completely prevented the expected gross toxic signs and significantly attenuated carbofuran induced inhibition of acetylcholinesterase activity. When given therapeutically, this combined treatment completely reversed clinical evidence of carbofuran toxicity within 15 min and also markedly reduced acetylcholinesterase inactivation. Memantine or atropine when given alone was less effective compared to their combined admin; memantine primarily protected nicotinic receptor associated effects while atropine protected primarily muscarinic receptor associated effects.

Pretreatment of rats with the nonspecific esterase inhibitor tetraisopropylpyrophosphoramide (isoOMPA) (1 mg/kg subcutaneously) 1 hour before administration of carbofuran (0.5 mg/kg subcutaneously) potentiated carbofuran toxicity by more than threefold. Neither tetraisopropylpyrophosphoramide nor carbofuran produced any gross toxic signs at these dosages. Rat receiving combined treatment, however, showed severe hypercholinergic signs (salivation, tremors, muscle fasciculations, and convulsions) within 5 to 10 min after carbofuran administration. The severity was comparatively greater than that observed with an acute dose of carbofuran (1.5 mg/kg subcutaneously). Rats pretreated with tetraisopropylpyrophosphoramide died within 10 to 15 min after the acute dose of carbofuran (1.5 mg/kg). Each drug when given alone (1.0 mg/kg tetraisopropylpyrophosphoramide, 0.5 mg/kg carbofuran) caused a significant (p < .01) inhibition of carboxylesterase activity in brain structures, skeletal muscle, liver, and plasma, whereas acetylcholinesterase activity remained significantly (p > .01) unchanged. Maximal carboxylesterase inactivation in plasma following either drug was <14% remaining activity. Tetraisopropylpyrophosphoramide pretreatment markedly potentiated carbofuran's anticholinesterase activity both in neuronal and in nonneuronal tissues.

The toxicity of chlordane (C), malathion (M) and furadan (F) was determined separately and in different combinations to a test fish, Notopterus notopterus ... /which/ provided a simple, sensitive and quantitative index of synergism, antagonism and additivity. Of the twelve combinations, (C+F)/M was found to be most synergistic while (M+F)/C was antagonistic and (F+C)/M combination was additive in nature.

For more Interactions (Complete) data for CARBOFURAN (6 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Severe carbamates intoxication of 43-year-old farmer - case report

Barbara Zofia Klatka, Michał Terpiłowski, Anna Katarzyna Orzeł, Dominika Janeczko, Magdalena Hołowczuk, Michał Tchórz, Anna Krajewska, Jarosław SzponarPMID: 34184524 DOI: 10.26444/aaem/121067

Abstract

Carbamate insecticides are methyl carbamic acid esters and reversible cholinesterase inhibitors. In contrast to the long-term action of organophosphate insecticides, this complex undergoes rapid hydrolysis.A suicidal poisoning by exposure to carbofuran in a 43-year-old farmer is reported. The patient had a sudden respiratory and cardiac arrest in the mechanism of bradycardia asystole. He was additionally diagnosed with metabolic acidosis and massive aspiration pneumonia. After applied treatment, the patient's general condition improved - alignment of efficiency of both respiratory and circulatory efficiency were reached.

Carbofuran is one of the most toxic carbamate insecticides. It is therefore important to react quickly and choose the right treatment. Differentiation between organophosphate and carbamate intoxication is essential.

Highly Selective Electrochemical Sensor Based on Gadolinium Sulfide Rod-Embedded RGO for the Sensing of Carbofuran

Vinitha Mariyappan, Murugan Keerthi, Shen-Ming ChenPMID: 33645978 DOI: 10.1021/acs.jafc.0c07522

Abstract

Nowadays, a lot of pesticides have been used in the agriculture field due to the global demand for food production. Carbofuran (CF) is the most commonly used carbamate compound that is responsible for the highest toxicity to humans compared to any other pesticide used in agricultural settings. Thus, rapid, portable, and low-cost sensors are needed for the detection of CF in the environment and food samples. Herein, we have successfully developed an electrochemical sensor using a glassy carbon electrode (GCE) modified with gadolinium sulfide (GdS

) and reduced graphene oxide (RGO) composite for the detection of carbofuran (CF). A novel Gd

S

/RGO composite was prepared by the facile hydrothermal route and confirmed by morphological and structural analyses such as field emission scanning electron microscopy (FESEM), high-resolution transmission electron microscopy (HRTEM), energy-dispersive X-ray (EDX), powder X-ray diffraction (XRD), Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS), and also the formation mechanism of Gd

S

/RGO composite was discussed. The desired electrical conductivity of Gd

S

was enhanced by the RGO, which was estimated from the electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV). Electrochemical studies demonstrated that the developed Gd

S

/RGO sensor was highly sensitive and selective to CF. In addition, the Gd

S

/RGO sensor exhibits a low detection limit (LOD) and the linear ranges were 0.0128 and 0.001-1381 μM, respectively, for CF detection under optimized experimental conditions. Moreover, we also investigated the practical applicability of the sensor for CF detection in the environment and food samples.

Rational hapten design to produce high-quality antibodies against carbamate pesticides and development of immunochromatographic assays for simultaneous pesticide screening

Zi-Jian Chen, Hui-Ling Wu, Zhi-Li Xiao, Hui-Jun Fu, Yu-Dong Shen, Lin Luo, Hong Wang, Hong-Tao Lei, Surat Hongsibsong, Zhen-Lin XuPMID: 33550127 DOI: 10.1016/j.jhazmat.2021.125241

Abstract

Carbamate pesticides (CPs) are the most used pesticides in agricultural production and pest control. In this study, carbofuran, isoprocarb and carbaryl were employed as models, and a general hapten strategy based on carbamate moiety recognition was proposed. Molecular modeling of the three-dimensional (3D) structure and surface electrostatic potential of the CPs indicated that the amide group formed by conjugation significantly influenced recognition by antibodies. The proposed strategy was used to obtain three sensitive and specific monoclonal antibodies (mAbs) with ICvalues of 1.4 ng/mL, 8.4 ng/mL and 13.8 ng/mL for carbofuran, isoprocarb and carbaryl, respectively. Negligible cross-reactivity (%) with analogs was observed, except for fenobucarb (84.6%) for isoprocarb. The obtained antibodies were used to develop an immunochromatographic assay (ICA) to simultaneously and quantitatively detect the three CPs. A strip reader was used to determine the limits of quantitation (LOQs) as 0.05 ng/mL (carbofuran), 31.3 ng/mL (isoprocarb) and 31.3 ng/mL (carbaryl). The recoveries of cucumber and Chinese cabbage samples ranged from 76% to 111%, with CVs from 1.3% to 10.6%, indicating good potential for the rapid simultaneous detection of multiple pesticide residues in a large batch of samples.

Tracking pesticide exposure to operating workers for risk assessment in seed coating with tebuconazole and carbofuran

Ruiqi Han, Zhaochen Wu, Zhongqiao Huang, Xuejing Man, Lijie Teng, Tingting Wang, Pengfei Liu, Weifeng Wang, Xiaoqun Zhao, Jianjun Hao, Xili LiuPMID: 33527597 DOI: 10.1002/ps.6315

Abstract

Coating seed with pesticides is an effective way to control plant pests, however, factory-based coating processes may carry a potential risk to operational workers of chemical exposure. To study the risk, carbofuran and tebuconazole were used to coat corn seed and their subsequent distribution on the bodies of workers was measured at manufacturers XFS and LS (Shanxi, China). Clothing was collected from workers during operations and analyzed using high-performance liquid chromatography.At XFS, dermal exposure to carbofuran was 4.83, 3.31 and 1.48 mg kg

, and exposure to tebuconazole was 6.88, 5.16 and 1.72 mg kg

for coating, packing and transport workers, respectively. At LS, dermal exposure to carbofuran was 2.32, 0.46 and 0.55 mg kg

, and exposure to tebuconazole was 1.69, 0.46 and 0.70 mg kg

, for coating, packing and transport workers, respectively. The level of pesticide exposure was significantly higher for seed-coating workers than for packing and transport workers. The main area of exposure was the hands for all workers and the lower limbs for packers; exposure was relatively uniform for pesticide handlers. Occupational risk was assessed based on margin of exposure (MOE). In seed-coating, the MOE was greater than 100 for tebuconazole, indicating no potential risk, but ranged from 0.25 to 2.88 for carbofuran, indicating the risk of a health impact.

The level of exposure varied depending on type of operation undertaken and body parts of workers' body, but the risk of a health impact was highly associated with pesticide toxicity. This provides a guideline for workers in pesticide manufacturing to ensure safe operation of the seed-coating process. © 2021 Society of Chemical Industry.

Co-Treatment of Copper Oxide Nanoparticle and Carbofuran Enhances Cardiotoxicity in Zebrafish Embryos

Ferry Saputra, Boontida Uapipatanakul, Jiann-Shing Lee, Shih-Min Hung, Jong-Chin Huang, Yun-Chieh Pang, John Emmanuel R Muñoz, Allan Patrick G Macabeo, Kelvin H-C Chen, Chung-Der HsiaoPMID: 34361024 DOI: 10.3390/ijms22158259

Abstract

The use of chemicals to boost food production increases as human consumption also increases. The insectidal, nematicidal and acaricidal chemical carbofuran (CAF), is among the highly toxic carbamate pesticide used today. Alongside, copper oxide nanoparticles (CuO) are also used as pesticides due to their broad-spectrum antimicrobial activity. The overuse of these pesticides may lead to leaching into the aquatic environments and could potentially cause adverse effects to aquatic animals. The aim of this study is to assess the effects of carbofuran and copper oxide nanoparticles into the cardiovascular system of zebrafish and unveil the mechanism behind them. We found that a combination of copper oxide nanoparticle and carbofuran increases cardiac edema in zebrafish larvae and disturbs cardiac rhythm of zebrafish. Furthermore, molecular docking data show that carbofuran inhibits acetylcholinesterase (AChE) activity in silico, thus leading to impair cardiac rhythms. Overall, our data suggest that copper oxide nanoparticle and carbofuran combinations work synergistically to enhance toxicity on the cardiovascular performance of zebrafish larvae.Cholinesterase characterization and effects of the environmental contaminants chlorpyrifos and carbofuran on two species of marine crabs, Carcinus maenas and Pachygrapsus marmoratus

Ana Filipa Nogueira, Bruno NunesPMID: 33216299 DOI: 10.1007/s11356-020-11492-7

Abstract

Among the most frequent targets for toxic effects of modern pesticides, namely organophosphates and carbamates, one may find cholinesterases (ChEs). ChEs exist in a wide variety of animals and have been used actively to discriminate among the environmental effects of different pollutant groups, including the aforementioned pesticides. This study had three purposes, namely (i) identifying the ChE forms present in tissues (eyes and walking legs muscle) of two crab species, Carcinus maenas and Pachygrapsus marmoratus; to (ii) determine the in vitro toxicological effects, and (iii) compare the sensitivity of such enzymatic forms towards commonly used anti-ChE pesticides, namely the organophosphate chlorpyrifos and the carbamate carbofuran. Our results showed that there was not a clear preference for any of the tested substrates in any of the tissues from both species. Furthermore, the ChE activity was almost completely suppressed following incubation with eserine and with the specific inhibitor BW284C51 in all tissues from both species. In vitro exposure to chlorpyrifos promoted a significant decrease in ChE activity in both species. Furthermore, the ChE activity was completely suppressed following incubation with carbofuran and chlorpyrifos. These results suggest that the major ChE forms present in tissues of both crab species show intermediate structural properties and activity patterns, halfway between classic acetylcholinesterase and pseudocholinesterases. However, the sensitivity of the found forms towards ChE inhibitors was established, and the responsiveness of such forms towards common anti-ChE chemicals was established. Both tested species seem to be promising test organisms to be used in marine and coastal scenarios of putative contaminations by anti-ChE chemicals, considering the here reported patterns of response.Waveguide-Based Fluorescent Immunosensor for the Simultaneous Detection of Carbofuran and 3-Hydroxy-Carbofuran

Weiming Sun, Lanhua Liu, Abdul Ghaffar Memon, Xiaohong Zhou, Hongwei ZhaoPMID: 33260832 DOI: 10.3390/bios10120191

Abstract

Carbofuran (CBF) is an efficient and broad-spectrum insecticide. As testing indicators for water quality and agricultural products, CBF and its metabolite 3-hydroxy-carbofuran (3-OH-CBF) are regulated by many countries. The detection of CBF and 3-OH-CBF is of great importance for the environment and human health. However, an immunosensor detection method for the simultaneous analysis of CBF and 3-OH-CBF remains unavailable. Herein, we report a waveguide-based fluorescent immunosensor for detecting CBF and 3-OH-CBF, synchronously. The immunosensor is based on a broad-spectrum monoclonal antibody with high binding affinity against CBF and 3-OH-CBF. The linear detection ranges for CBF and 3-OH-CBF are 0.29-2.69 and 0.12-4.59 μg/L, with limits of detection of 0.13 μg/L for CBF and 0.06 μg/L for 3-OH-CBF, respectively. The whole detection process for each cycle is approximately 30 min. The results show a good application prospect for the rapid detection of CBF and 3-OH-CBF in water or agricultural products.Effect of allicin on antioxidant defense system, and immune response after carbofuran exposure in Nile tilapia, Oreochromis niloticus

Heba S Hamed, Somaya M Ismal, Caterina FaggioPMID: 33122135 DOI: 10.1016/j.cbpc.2020.108919

Abstract

In this work, allicin was evaluated as an immunostimulant and antioxidant agent preventing Nile tilapia; Oreochromis niloticus against carbofuran toxicity. Fish (60 ± 8 g) were allocated to five groups; the first group (control), the second group was fed 1 g/kg allicin-supplemented diets without carbofuran intoxication, the third group exposed to 1/10 LCcarbofuran (0.246 mg/L). While the fourth, and fifth groups were fed allicin supplemented diet at concentration of 0.5 and 1 g/kg diet, respectively, and exposed to carbofuran at the same concentration similar to the one of the third group. After 30 days, fish exposed to carbofuran showed high ALT, AST, ALP, cholesterol, glucose, cortisol, uric acid, and creatinine levels. However, serum AChE, total proteins, immunoglobulins, and lysozyme activity were markedly (P ≤ 0.05) reduced in carbofuran exposed tilapia fish. Moreover, malondialdehyde (MDA) level was significantly increased in liver, and kidneys tissues of carbofuran exposed fish. Whereas, catalase (CAT) activity, superoxide dismutase (SOD), and total antioxidant capacity (TAC) were decreased (P ≤ 0.05) significantly in both liver, and kidneys tissues after exposure to carbofuran. Interestingly, tilapia fish treated with carbofuran (0.246 mg/L) and fed (0.5 and 1 g/kg diet) allicin in both the 4th & 5th groups, respectively, decreased serum biochemical parameters; and hepatorenal (MDA) levels, as well as increased AChE, immunological profile, and oxidative stress biomarkers. The results suggested that co- administration of allicin at the high dose is more capable of improving the biochemical, and immunological parameters, and tissue antioxidant responses of carbofuran treated fish.

Simultaneous degradation of triazophos, methamidophos and carbofuran pesticides in wastewater using an Enterobacter bacterial bioreactor and analysis of toxicity and biosafety

Yuxiao Zhang, Zixiao Xu, Zhengjun Chen, Gejiao WangPMID: 33113645 DOI: 10.1016/j.chemosphere.2020.128054

Abstract

Triazophos (TAP), methamidophos (MAP) and carbofuran (CF) pesticides are highly toxic, soluble and absorbable. Efficient co-degradation of multi-pesticides is rare reported. The objectives of this study were to investigate TAP, MAP and CF co-degradative ability of Enterobacter sp. Z1 and study the degradation mechanisms. Strain Z1 was shown to efficiently co-degrade TAP, MAP and CF when they were used as primary carbon sources. The degradation occurred over a wide range of temperatures, pH values and pesticide concentrations and followed first-order kinetics. Under the optimum conditions (37 °C, pH 7 and 100 mg/L of each pesticide), the degradation efficiencies were 100%, 100%, and 95.3% for TAP, MAP and CF, respectively. In addition, strain Z1 could simultaneously degrade TAP, MAP, CF and total nitrogen in wastewater in a batch bioreactor, with high removal efficiencies of 98.3%, 100%, 98.7% and 100%, respectively. Genomics, proteomics, qRT-PCR and gene overexpression analyses revealed that the degradation mechanisms involved the activities of multiple proteins, among which, organophosphorus hydrolase (Oph) and 3-hydroxyacyl-CoA dehydrogenase (PaaC) are primarily responsible for TAP and MAP degradation, while carbofuran hydrolase (Mcd) and amidohydrolase (RamA) primarily degrade CF. Among these enzymes, PaaC and RamA are newly identified pesticide-degrading enzymes. Toxicity assays of strain Z1 using reporter recombinase gene (recA) and zebrafish showed that there was no accumulation of toxic metabolites during the degradation process. Biosafety test using zebrafish showed that the strain was nontoxic toward zebrafish. Strain Z1 provides a good purification effect for pesticides-containing wastewater and novel microbial pesticide-degrading mechanisms were discovered.Carbofuran accelerates the cellular senescence and declines the life span of spns1 mutant zebrafish

Alam Khan, Talukdar Mohammad Fahad, Tanjima Akther, Tanjeena Zaman, Md Faruk Hasan, Md Rafiqual Islam Khan, Mohammad Saiful Islam, Shuji KishiPMID: 33277797 DOI: 10.1111/jcmm.16171